[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate typically involves the phosphorylation of uridine. The process begins with the protection of the hydroxyl groups on the ribose moiety, followed by selective phosphorylation using phosphoric acid derivatives. The reaction conditions often require the use of catalysts and specific pH levels to ensure the selective formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using biotechnological methods. Microbial fermentation processes are employed, where genetically engineered microorganisms are used to produce uridine-5’-diphosphate in large quantities. These methods are optimized for high yield and purity, making them suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form uridine-5’-triphosphate (UTP).
Reduction: Reduction reactions can convert it back to uridine-5’-monophosphate (UMP).
Substitution: Nucleophilic substitution reactions can modify the phosphate groups, leading to the formation of different nucleotide derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include phosphoric acid, sodium borohydride (for reduction), and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions include uridine-5’-triphosphate (UTP), uridine-5’-monophosphate (UMP), and other nucleotide derivatives that play significant roles in cellular metabolism .
Scientific Research Applications
[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various nucleotide analogs.
Biology: The compound is essential in studying carbohydrate metabolism and glycogen synthesis.
Medicine: It is investigated for its potential therapeutic applications in treating metabolic disorders.
Mechanism of Action
The mechanism of action of [(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate involves its role as a substrate for various enzymes. It acts as a donor of phosphate groups in phosphorylation reactions, which are critical for the activation and regulation of metabolic pathways. The molecular targets include enzymes involved in glycogen synthesis and carbohydrate metabolism .
Comparison with Similar Compounds
Similar Compounds
- Uridine-5’-monophosphate (UMP)
- Uridine-5’-triphosphate (UTP)
- Cytidine-5’-diphosphate (CDP)
Uniqueness
[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate is unique due to its specific role in glycogen synthesis and its ability to act as a phosphate donor in various biochemical reactions. Unlike UMP and UTP, which have different roles in nucleotide metabolism, this compound is specifically involved in the synthesis of glycogen and other polysaccharides .
Properties
Molecular Formula |
C9H14N2O12P2 |
---|---|
Molecular Weight |
404.16 g/mol |
IUPAC Name |
[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C9H14N2O12P2/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,10,12,15)(H2,16,17,18)/t4-,6+,7?,8-/m1/s1 |
InChI Key |
XCCTYIAWTASOJW-JDNPWWSISA-N |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2C([C@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O)O)O |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)O)O)O |
Origin of Product |
United States |
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